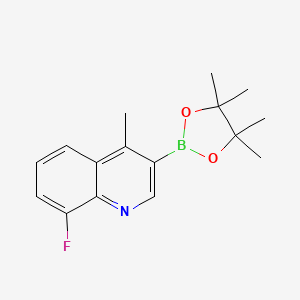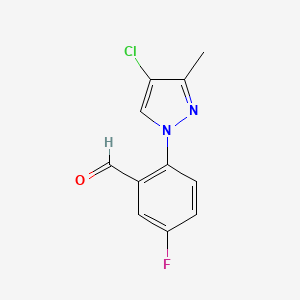
2-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-5-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is a heterocyclic compound that contains both a pyrazole ring and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 5-fluorobenzaldehyde under specific conditions. The reaction may require a catalyst and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring or the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid
- 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid
- 6-Bromo-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-3-quinolinamine
Uniqueness
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both a fluorine atom and a pyrazole ring, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8ClFN2O |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-10(12)5-15(14-7)11-3-2-9(13)4-8(11)6-16/h2-6H,1H3 |
InChI Key |
PMJRQWZVWBOCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B13627986.png)
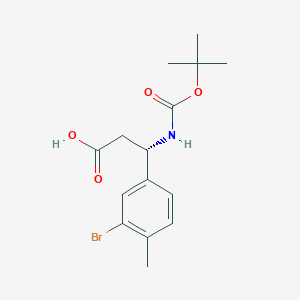
![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)
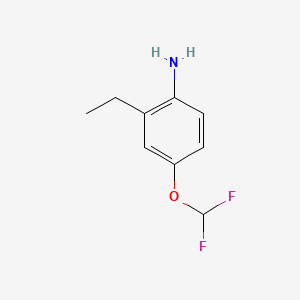

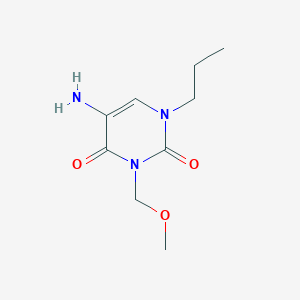

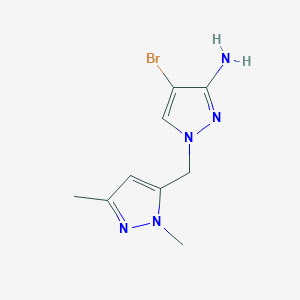

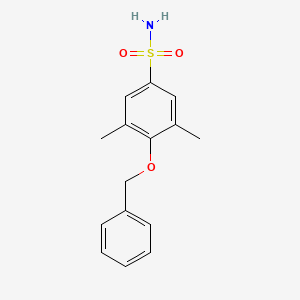
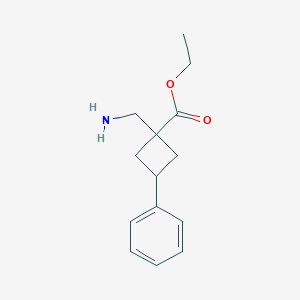

![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
